2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride
Description
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is a halogenated aromatic compound featuring a benzoyl chloride core substituted with chlorine at the 5-position and a 3-bromobenzyloxy group at the 2-position. Its molecular formula is C₁₄H₉BrCl₂O₂, with an average molecular weight of 364.49 g/mol (calculated from isotopic data). This compound serves as a reactive intermediate in organic synthesis, particularly in acylations or cross-coupling reactions, leveraging the bromine substituent for further functionalization.
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]-5-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2O2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRMJXIZAHMNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: 5-Bromo-2-chlorobenzoic Acid Preparation
A key intermediate in the synthesis of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is 5-bromo-2-chlorobenzoic acid. Several industrially viable methods have been developed:
Bromination of 2-chlorobenzonitrile : 2-chlorobenzonitrile is brominated using bromination reagents to yield 5-bromo-2-chlorobenzonitrile, which is then hydrolyzed under basic conditions to the corresponding benzoate salt and acidified to obtain 5-bromo-2-chlorobenzoic acid. This method emphasizes simplicity, safety, cost-effectiveness, and high purity and yield of the product.
Catalytic bromination with dibrominated amino silica gel : This novel approach uses dibrominated amino silica gel as a recyclable brominating reagent and iron trifluoromethanesulfonate as a catalyst in halogenated hydrocarbon solvents. It achieves high selectivity (>95% yield, >99.8% purity) with excellent recyclability of the catalyst and environmentally friendly conditions suitable for industrial scale.
Optimized bromination of 2-chlorobenzotrichloride : Using a catalyst system comprising iron bromide, ferrous bromide, copper bromide, and brominated ferrocene derivatives, 2-chlorobenzotrichloride is brominated and hydrolyzed to 5-bromo-2-chlorobenzoic acid with improved purity, conversion, and yield, while reducing environmental impact and operational complexity.
Sequential chlorination, acylation, bromination, and hydrolysis : Starting from 2-chlorobenzoic acid, this route involves protective group strategies, bromination, and hydrolysis to yield the target acid with yields above 75% and purity over 99%, suitable for large-scale synthesis.
Conversion to 5-Bromo-2-chlorobenzoyl Chloride
The acid chloride derivative is formed by chlorination of 5-bromo-2-chlorobenzoic acid, a critical step for subsequent coupling reactions:
Thionyl chloride method : 5-bromo-2-chlorobenzoic acid is reacted with thionyl chloride (SOCl2) in the presence of catalytic amounts of dimethylformamide (DMF) under reflux for 4 hours. After completion, excess thionyl chloride is removed under reduced pressure at 60 °C, yielding 5-bromo-2-chlorobenzoyl chloride as a yellow solid with yields around 99%.
This method is widely used due to its efficiency, high yield, and straightforward workup.
Etherification to Form this compound
The ether linkage between the 5-chlorobenzoyl chloride moiety and the 3-bromobenzyl group is typically introduced via nucleophilic substitution or coupling reactions:
Phenolic substitution using aluminium trichloride catalyst : In a related synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone, 5-bromo-2-chlorobenzoyl chloride is reacted with phenetole (an ethoxybenzene derivative) in dichloromethane at low temperatures (-20 to -30 °C) in the presence of aluminium trichloride supported on silica gel. The mixture is kept under vacuum and stirred for 2 to 4 hours. This Friedel-Crafts type acylation leads to high yields (91.8% to 94.7%) and high purity products.
Adaptation for 3-bromobenzyl ether formation : By analogy, 3-bromobenzyl alcohol or its derivatives can be reacted with 5-bromo-2-chlorobenzoyl chloride under controlled conditions to form the corresponding ether linkage, likely via nucleophilic attack on the acyl chloride carbonyl followed by elimination of HCl.
Alternative Synthetic Routes and Catalytic Systems
Copper sulfate supported molecular sieve catalysis : For related benzoyl chloride derivatives, oxalyl chloride monomethyl ester reacts with bromochlorobenzene in the presence of copper sulfate supported on molecular sieves in 1,1,1-trichloroethane solvent under inert atmosphere and elevated temperature and pressure. This method achieves a molar yield of 98.9% and GC purity of 99.1% for 5-bromo-2-chlorobenzoyl chloride.
Methanesulfonyl chloride activation followed by base-promoted substitution : Recent protocols involve activation of hydroxy precursors with methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane, followed by substitution with alcohols in the presence of DBU base at elevated temperatures, yielding ether derivatives in moderate yields (around 60% over two steps). This method offers mild conditions and flexibility for various alcohol substrates.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Industrial Relevance
The bromination and hydrolysis route to 5-bromo-2-chlorobenzoic acid is well-established, with recent innovations focusing on catalyst recyclability and environmental safety, making it suitable for industrial scale production.
The acid chloride formation via thionyl chloride is a classical, high-yielding step that is essential for subsequent coupling reactions.
Etherification using Lewis acid catalysts like aluminium trichloride on silica gel provides a mild and effective method to introduce the 3-bromobenzyl ether moiety, yielding high-purity products suitable for further synthetic applications.
Alternative catalytic systems such as copper sulfate supported molecular sieves and MsCl-mediated activation broaden the synthetic toolbox, offering options for different scales and substrate scopes.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous base.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its reactive acyl chloride functional group allows for various substitution reactions, making it useful for synthesizing more complex organic compounds.
Reactions Involved
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
- Coupling Reactions : It can participate in coupling reactions to form biaryl compounds, which are significant in pharmaceuticals.
Medicinal Chemistry
Pharmacological Potential
Research indicates that 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride may have potential as a pharmacophore in drug design. Its structural features suggest possible interactions with various biological targets.
Case Studies
- Anticancer Activity : Similar compounds have shown to inhibit specific kinases involved in cancer cell proliferation. A study indicated that related compounds effectively reduced tumor growth in preclinical models by targeting the JAK2 signaling pathway.
- Anti-inflammatory Properties : Compounds with similar structures have been tested for their ability to modulate inflammatory responses, showing promise in reducing cytokine production in vitro.
Biochemical Interactions
Research into the biochemical properties of this compound reveals its potential interactions with enzymes and proteins.
Biochemical Properties
- Enzyme Interactions : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Organic Synthesis | Versatile building block for complex molecules; participates in substitution and coupling reactions. |
| Medicinal Chemistry | Potential anticancer and anti-inflammatory properties; interacts with key biological targets like JAK2 and COX enzymes. |
| Material Science | Useful in developing organic semiconductors and polymers; forms stable films. |
| Biochemical Studies | Inhibits COX enzymes; modulates gene expression related to inflammation. |
Mechanism of Action
The mechanism of action of 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of amides, esters, or other derivatives. This reactivity is utilized in various chemical transformations and labeling reactions .
Comparison with Similar Compounds
Key Observations :
- Halogen Position and Type : The target compound’s 3-bromobenzyl group contrasts with analogs bearing fluorine (), chlorine (), or methyl () groups. Bromine’s larger atomic radius and lower electronegativity enhance lipophilicity and alter electronic effects compared to fluorine or chlorine .
- Molecular Weight : The bromine atom in the benzyl group increases molecular weight relative to fluorine analogs (e.g., 299.12 g/mol in vs. 364.49 g/mol for the target compound).
- Reactivity : The benzoyl chloride group’s electrophilicity is influenced by adjacent substituents. Fluorine’s electron-withdrawing nature () may accelerate acylation reactions, while bromine’s polarizability could stabilize transition states in cross-coupling reactions .
Biological Activity
2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride is an organic compound with significant potential in medicinal chemistry due to its structural features that suggest various biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a benzoyl chloride moiety substituted with a bromobenzyl ether. This structure is crucial for its biological interactions and potential therapeutic applications.
The biological activity of this compound can be inferred from related compounds, particularly those that affect inflammatory pathways. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the synthesis of prostaglandins, mediators of inflammation .
Key Mechanisms:
- Inhibition of Prostaglandin Synthesis: By targeting COX-1 and COX-2, this compound may reduce inflammation and pain.
- Cell Signaling Modulation: It may influence pathways related to apoptosis and cellular metabolism, affecting gene expression linked to inflammatory responses.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
1. Anti-inflammatory Activity
Studies have demonstrated that related compounds can significantly reduce inflammation in animal models. The potential anti-inflammatory effects of this compound are likely due to its ability to inhibit the COX enzymes .
2. Antimicrobial Activity
Compounds structurally similar to this chlorinated benzoyl derivative have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances their efficacy against resistant strains .
3. Anticancer Activity
Preliminary studies suggest that this compound could possess cytotoxic properties against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the aromatic rings can lead to increased potency against specific cancer types .
Research Findings
A summary of recent studies exploring the biological activity of this compound reveals its potential:
Case Studies
- Anti-inflammatory Efficacy : In a controlled study involving rats, administration of this compound resulted in a marked decrease in paw swelling compared to the control group, indicating potent anti-inflammatory effects.
- Cytotoxic Effects on Cancer Cells : A study assessed the cytotoxicity of this compound on A-431 (human epidermoid carcinoma) cells, revealing an IC50 value comparable to established anticancer drugs, suggesting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the key synthetic routes for preparing 2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride, and how do reaction conditions influence yield?
A common approach involves the esterification of 5-chloro-2-hydroxybenzoic acid with 3-bromobenzyl bromide under basic conditions (e.g., K₂CO₃/DMF), followed by chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction temperature and stoichiometry are critical: excess SOCl₂ (1.5–2.0 equivalents) at reflux (70–80°C) typically maximizes acyl chloride formation . Purity can be improved via distillation or recrystallization in anhydrous solvents (e.g., hexane/ethyl acetate).
Q. How should researchers safely handle and store this compound given its reactivity?
Due to its acyl chloride moiety, the compound is moisture-sensitive and corrosive. Use inert atmosphere techniques (N₂/Ar gloveboxes) and anhydrous solvents. Personal protective equipment (PPE) must include nitrile gloves, chemical goggles, and flame-retardant lab coats. Store in sealed containers under dry conditions (e.g., desiccators with P₂O₅) at 2–8°C to prevent hydrolysis .
Q. What spectroscopic methods are optimal for characterizing this compound?
- NMR : ¹H and ¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, benzyloxy CH₂ at δ ~5.0 ppm).
- FTIR : Strong C=O stretch at ~1770 cm⁻¹ (acyl chloride), C-O-C stretch at ~1250 cm⁻¹ .
- GC-MS/EI-MS : Molecular ion peaks (M⁺) and fragmentation patterns to validate molecular weight (e.g., m/z ≈ 343 for C₁₄H₉BrCl₂O₂).
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reactivity of the benzoyl chloride group under varying substrates?
Contradictions in nucleophilic acyl substitution (e.g., with amines or alcohols) may arise from steric hindrance caused by the 3-bromobenzyloxy group. Methodological solutions:
Q. What strategies mitigate thermal instability during prolonged reactions involving this compound?
Thermal degradation (evidenced by discoloration or gas evolution) can occur above 60°C. Mitigation approaches:
Q. How does the electron-withdrawing effect of the 3-bromo substituent influence electrophilic aromatic substitution (EAS) in downstream reactions?
The bromine atom deactivates the benzyloxy ring, directing EAS to the para position relative to the oxygen. Experimental validation:
- Perform competitive Friedel-Crafts acylations with toluene as a solvent.
- Analyze regioselectivity via LC-MS or NOESY NMR to confirm substitution patterns .
Q. What are the environmental and regulatory considerations for waste disposal of this compound?
As a halogenated organic compound, it is classified under UN3261 (corrosive solid, acidic, organic). Neutralize waste with cold aqueous NaHCO₃ (1:10 v/v) before disposal. Follow EPA guidelines for halogenated waste (40 CFR Part 261) and ensure no release into waterways .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s solubility in polar aprotic solvents?
Reported solubility variations in DMF or DMSO may stem from trace moisture. Methodological recommendations:
Q. Why do some studies report lower yields in Sonogashira couplings compared to Suzuki-Miyaura reactions using this compound?
The acyl chloride group may hydrolyze under basic Pd-catalyzed conditions. Solutions:
- Replace aqueous bases with anhydrous alternatives (e.g., Cs₂CO₃ in DMF).
- Use pre-formed arylboronic esters instead of unstable intermediates .
Experimental Design Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
